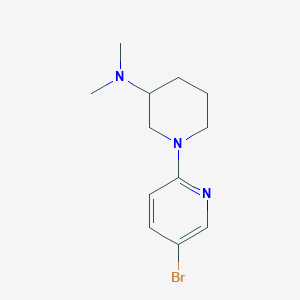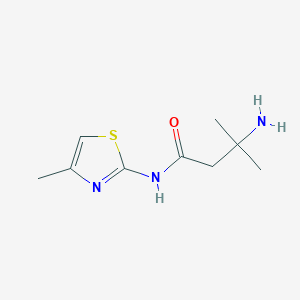
1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine, also known as BRD6989, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase CK1δ, which plays a crucial role in various cellular processes, including circadian rhythm regulation, DNA damage response, and Wnt signaling pathway.
作用机制
1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine is a selective inhibitor of CK1δ, which is a serine/threonine protein kinase that plays a crucial role in various cellular processes. CK1δ regulates the activity of several downstream signaling pathways by phosphorylating target proteins. 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine binds to the ATP-binding site of CK1δ and inhibits its kinase activity. This leads to the modulation of downstream signaling pathways, which results in the biochemical and physiological effects of 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine.
Biochemical and Physiological Effects:
1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine has been shown to modulate several downstream signaling pathways by inhibiting CK1δ activity. It has been shown to regulate circadian rhythm by modulating the activity of clock genes. It has also been shown to regulate the DNA damage response by modulating the activity of p53 and its downstream targets. 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine has been shown to inhibit the Wnt signaling pathway by modulating the activity of β-catenin. It has also been shown to inhibit the growth of cancer cells and promote neuronal survival.
实验室实验的优点和局限性
The advantages of using 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine in lab experiments include its potency and selectivity for CK1δ, which allows for the specific modulation of downstream signaling pathways. It also has a well-defined mechanism of action, which allows for the precise control of its biochemical and physiological effects. The limitations of using 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine in lab experiments include its high cost and limited availability. It also has a short half-life, which requires frequent dosing.
未来方向
There are several future directions for the use of 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine in scientific research. One direction is the study of its role in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is the study of its role in the regulation of metabolism and energy homeostasis. 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine could also be used to study the role of CK1δ in stem cell differentiation and development. Finally, the development of more potent and selective CK1δ inhibitors could lead to the development of new therapeutics for various diseases.
合成方法
The synthesis of 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine is a multi-step process that involves several chemical reactions. The first step is the conversion of 2-bromo-5-nitropyridine into 2-bromo-5-aminopyridine by reduction with tin and hydrochloric acid. The second step is the reaction of 2-bromo-5-aminopyridine with N,N-dimethylpiperidin-3-amine in the presence of palladium catalyst and triethylamine to form 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine.
科学研究应用
1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine has been extensively used in scientific research to study the role of CK1δ in various cellular processes. It has been shown to inhibit CK1δ activity in a dose-dependent manner, leading to the modulation of downstream signaling pathways. 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine has been used to study the circadian rhythm regulation, DNA damage response, and Wnt signaling pathway. It has also been used to investigate the role of CK1δ in cancer and neurodegenerative diseases.
属性
IUPAC Name |
1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c1-15(2)11-4-3-7-16(9-11)12-6-5-10(13)8-14-12/h5-6,8,11H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHDXYKMBARTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(C1)C2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595235.png)
![1-Methyl-5-[(2-methylpyrimidin-4-yl)amino]piperidin-2-one](/img/structure/B7595236.png)
![2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595243.png)
![2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B7595250.png)

![2-[1-[(3,4-Dimethylbenzoyl)amino]cyclopentyl]acetic acid](/img/structure/B7595256.png)
![3-Methyl-3-[(5-oxopyrrolidine-2-carbonyl)amino]butanoic acid](/img/structure/B7595264.png)
![2-chloro-N-[(2-ethylphenyl)methyl]acetamide](/img/structure/B7595269.png)


![4-[(4-Fluorophenyl)sulfonylmethyl]-1,2-dimethylbenzene](/img/structure/B7595283.png)
